molecular formula C16H12N2OS B2699305 6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole CAS No. 7025-35-6

6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole

Número de catálogo B2699305
Número CAS: 7025-35-6
Peso molecular: 280.35
Clave InChI: MFSOQUSERXLGEH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole is a compound that has been studied for its potential anticancer properties . It belongs to the class of benzothiazole and imidazo[2,1-b][1,3,4]thiadiazole derivatives, which are important pharmacophores and intermediates for making drugs .


Synthesis Analysis

The synthesis of 6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole involves the creation of benzothiazole-based imidazo[2,1-b][1,3,4]thiadiazole scaffolds . The synthesized compounds were evaluated for their anticancer activity against MCF-7 and A549 cell lines .


Molecular Structure Analysis

The molecular structure of 6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole is complex, with multiple rings and functional groups . The structure is also available as a 2d Mol file or as a computed 3d SD file .

Aplicaciones Científicas De Investigación

Anticancer Activity

6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole: and its derivatives have shown promising anticancer potential. Researchers have synthesized novel benzothiazole-based imidazo[2,1-b][1,3,4]thiadiazole scaffolds and evaluated their activity against cancer cell lines. Notably, compounds such as 2-(6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]-thiazole , 2-(6-(4-bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole , and 2-(6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole exhibited potent anticancer activity against MCF-7 and A549 cancer cell lines . These compounds could serve as leads for further drug development.

EGFR (Epidermal Growth Factor Receptor) Targeting

Molecular docking studies revealed that the aforementioned compounds (Vb, Vd, and Vh) had significantly higher binding scores and inhibitory constants than the reference drug erlotinib when tested against the EGFR receptor. This suggests their potential as EGFR-targeted agents, which is crucial in cancer therapy .

Inhibition of Aryl Hydrocarbon Hydroxylase (PB/AHH)

6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole derivatives have been explored as inhibitors of aryl hydrocarbon hydroxylase (PB/AHH) in hepatic microsomes. This enzyme plays a role in the metabolism of xenobiotics and endogenous compounds .

Aminopyrine N-Demethylase (ADPM) Inhibition

Similar to PB/AHH, these compounds also inhibit aminopyrine N-demethylase (ADPM). Understanding their effects on ADPM can provide insights into drug metabolism and potential drug interactions .

Pharmacophore and Intermediate Synthesis

Benzothiazole and imidazo[2,1-b][1,3,4]thiadiazole derivatives serve as essential pharmacophores and intermediates in drug development. Their versatile chemical structures make them valuable building blocks for creating novel therapeutic agents .

Mecanismo De Acción

The mechanism of action of 6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole in cancer cells involves its interaction with the EGFR receptor . Molecular docking studies showed that the compounds had significantly higher binding scores and inhibitory constants than the reference drug erlotinib .

Direcciones Futuras

The future directions for the study of 6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole include further development of the compound as an anticancer agent . The outcomes of the kinase inhibitory assay of these significant hybrids against the tyrosine kinase EGFR strongly corroborated the in vitro anticancer findings and the in silico docking investigations . This suggests that the newly synthesized compounds have the potential as anticancer agents and provided leads for further development .

Propiedades

IUPAC Name

6-methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2OS/c1-19-12-7-8-14-15(9-12)20-16-17-13(10-18(14)16)11-5-3-2-4-6-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSOQUSERXLGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.